7-phenoxy-8-(trifluoromethyl)-6H-[1,3]dioxolo[4,5-h]chromen-6-one
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Overview
Description
7-phenoxy-8-(trifluoromethyl)-6H-[1,3]dioxolo[4,5-h]chromen-6-one is a synthetic organic compound that belongs to the class of chromen derivatives This compound is characterized by the presence of a phenoxy group, a trifluoromethyl group, and a dioxolo ring fused to a chromen core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-phenoxy-8-(trifluoromethyl)-6H-[1,3]dioxolo[4,5-h]chromen-6-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenolic and trifluoromethylated precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
7-phenoxy-8-(trifluoromethyl)-6H-[1,3]dioxolo[4,5-h]chromen-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve desired outcomes .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
7-phenoxy-8-(trifluoromethyl)-6H-[1,3]dioxolo[4,5-h]chromen-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 7-phenoxy-8-(trifluoromethyl)-6H-[1,3]dioxolo[4,5-h]chromen-6-one involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 8-Phenoxy-9-(trifluoromethyl)-2,3-dihydro-7H-[1,4]dioxino[2,3-h]chromen-7-one
- 7,8-Dihydroxy-3-phenoxy-2-trifluoromethyl-chromen-4-one
Uniqueness
Compared to similar compounds, 7-phenoxy-8-(trifluoromethyl)-6H-[1,3]dioxolo[4,5-h]chromen-6-one stands out due to its unique dioxolo ring structure and the specific positioning of the phenoxy and trifluoromethyl groups.
Properties
Molecular Formula |
C17H9F3O5 |
---|---|
Molecular Weight |
350.24 g/mol |
IUPAC Name |
7-phenoxy-8-(trifluoromethyl)-[1,3]dioxolo[4,5-h]chromen-6-one |
InChI |
InChI=1S/C17H9F3O5/c18-17(19,20)16-15(24-9-4-2-1-3-5-9)12(21)10-6-7-11-14(13(10)25-16)23-8-22-11/h1-7H,8H2 |
InChI Key |
RZELKPBTUIJGOO-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C3=C(C=C2)C(=O)C(=C(O3)C(F)(F)F)OC4=CC=CC=C4 |
Origin of Product |
United States |
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